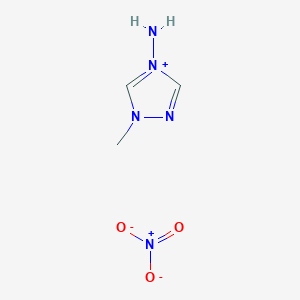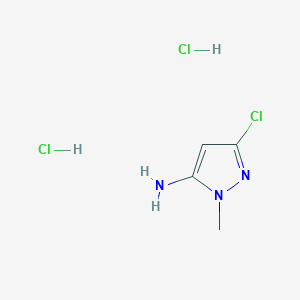
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate
Overview
Description
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is a triazole with a nitrogen atom in the 1 position . The molecule has an ionic liquid environment and can be thermolyzed to produce the amino group at the 4 position . It is a chemical compound with the molecular formula C4H7N5O3 .
Synthesis Analysis
The synthesis of this compound involves the dissolution of 1-methyl-4-amino-1, 2, 4-triazolium iodide in methanol, followed by the addition of silver nitrate dissolved in methanol and acetonitrile . The reaction mixture is then stirred and filtered .Molecular Structure Analysis
The molecular formula of this compound is C3H7N5O3 . Its average mass is 161.119 Da and its monoisotopic mass is 161.054886 Da .Physical And Chemical Properties Analysis
The molecular weight of this compound is 161.12 . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 161.05488910 and its monoisotopic mass is 161.05488910 . The topological polar surface area is 111 and it has 11 heavy atoms .Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming coordinate covalent bonds with Lewis bases. This allows the compound to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory tests. It is also believed to be non-carcinogenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate should focus on its potential applications in drug design and development, as well as its potential as a catalyst in organic synthesis. Additionally, more research is needed to better understand its mechanism of action and its biochemical and physiological effects. Other areas of research include the development of new synthesis methods and the exploration of its potential applications in materials science and nanotechnology.
Scientific Research Applications
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used to study the structure and reactivity of metal complexes, as well as to study the structure and reactivity of organic molecules.
Biochemical Analysis
Biochemical Properties
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrate reductase. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering the cellular redox state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, thereby affecting the cellular redox balance. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, this compound can cause toxic or adverse effects, including oxidative damage and impaired cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism, such as nitrate reductase and nitrite reductase. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be actively transported into mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRCMNTQOWYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)



